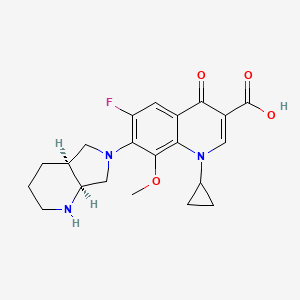

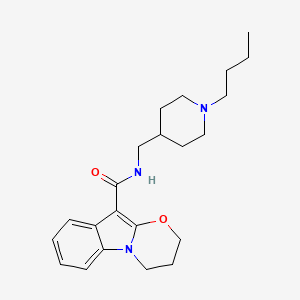

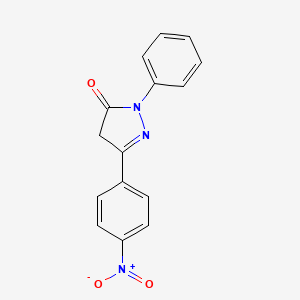

5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one

Overview

Description

TCS PrP Inhibitor 13 is a chemical compound known for its antiprion activity. It functions as an inhibitor of cellular prion protein (PrP C) and is particularly effective in preventing the accumulation of protease-resistant prion protein (PrP-res). This compound has shown significant potential in inducing apoptosis in Schwannoma cells and reducing the proliferation of prion-infected cells .

Mechanism of Action

Target of Action

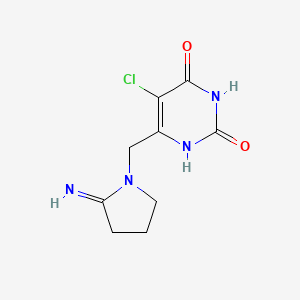

TCS PRP Inhibitor 13, also known as 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5(4H)-one or 5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one, is primarily targeted towards the cellular prion protein (PrP^C) . PrP^C is a cell surface protein that is ubiquitously expressed in various tissues, with the highest expression in the nervous system .

Mode of Action

TCS PRP Inhibitor 13 acts as an antiprion agent, inhibiting the accumulation of the protease-resistant form of prion protein (PrP-res) . It shows an IC50 value of 3 nM in both ScN2a and F3 cell lines . This suggests that the compound has a high affinity for its target, effectively inhibiting the function of PrP^C and PrP-res.

Biochemical Pathways

It is known that the compound significantly reduces levels of total erk1/2, pakt, total fak, cyclin d1, prp^c and significantly increases expression of cleaved caspase-3 . This suggests that the compound may affect multiple signaling pathways, including those involved in cell proliferation and apoptosis .

Result of Action

TCS PRP Inhibitor 13 has been shown to induce apoptosis in Schwannoma cells . This suggests that the compound may have potential therapeutic applications in the treatment of diseases characterized by abnormal cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCS PrP Inhibitor 13 involves the formation of a pyrazolone derivative. The key steps include the reaction of 4-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate, which is then cyclized to produce the pyrazolone core structure. The reaction conditions typically involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of TCS PrP Inhibitor 13 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent composition, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

TCS PrP Inhibitor 13 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the nitro group and the pyrazolone ring. These reactions can include nucleophilic substitution, where nucleophiles replace the nitro group, and electrophilic substitution, where electrophiles attack the aromatic ring .

Common Reagents and Conditions

Common reagents used in the reactions involving TCS PrP Inhibitor 13 include nucleophiles like amines and thiols, as well as electrophiles such as halogens. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in solvents like ethanol or DMSO .

Major Products

The major products formed from the reactions of TCS PrP Inhibitor 13 depend on the specific reagents used. For example, nucleophilic substitution with an amine can result in the formation of an amino-substituted pyrazolone derivative, while electrophilic substitution with a halogen can produce a halogenated pyrazolone compound .

Scientific Research Applications

TCS PrP Inhibitor 13 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

TCS PrP Inhibitor 12: Another pyrazolone derivative with similar antiprion activity but different structural features.

GN8: A compound known for its ability to inhibit prion protein aggregation.

CP-60: A prion protein inhibitor with a distinct chemical structure and mechanism of action.

Uniqueness

TCS PrP Inhibitor 13 stands out due to its high potency, with an IC50 value of 3 nM in prion-infected cell lines. Its ability to induce apoptosis in Schwannoma cells and reduce prion protein levels makes it a valuable tool in prion research and potential therapeutic applications .

Properties

IUPAC Name |

5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c19-15-10-14(11-6-8-13(9-7-11)18(20)21)16-17(15)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAVFKZPGQEGDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372801 | |

| Record name | ST51035799 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34320-83-7 | |

| Record name | ST51035799 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.